(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride
Overview
Description
(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used inPalladium catalyzed Suzuki-Miyaura cross-couplings , which suggests that its target could be the palladium catalyst in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being an organoboron reagent, donates its organic group to the palladium catalyst, forming a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYBBPPRQALDB-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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